NO-Indomethacin

Overview

Description

U46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2. It was first prepared in 1975 and acts as a thromboxane A2 receptor agonist . This compound is known for its ability to stimulate thromboxane A2 receptor-mediated responses, which include platelet shape change, aggregation, and smooth muscle contraction .

Mechanism of Action

Target of Action

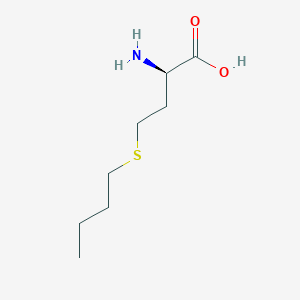

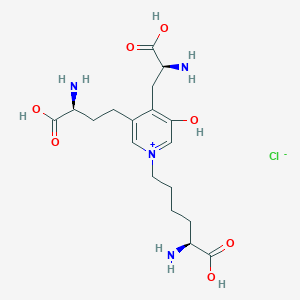

NO-Indomethacin, like other nonsteroidal anti-inflammatory drugs (NSAIDs), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation, pain, and fever .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. Additionally, the nitric oxide (NO) donating moiety of this compound may modulate several critical cellular signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation, pain, and fever. The NO moiety of this compound may also affect other cellular signaling pathways .

Pharmacokinetics

Following oral administration, the absorption of indomethacin, the parent compound of this compound, is rapid and complete . Peak plasma concentrations are achieved within 1 to 2 hours . The ingestion of food can reduce and delay peak concentrations without reducing the amount absorbed . Indomethacin is primarily bound to albumin in plasma and is distributed into the synovial fluid . It is metabolized to various compounds, none of which have anti-inflammatory activity . About 60% of an oral dose is excreted in the urine, predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins, resulting in decreased inflammation, pain, and fever . Additionally, the NO moiety of this compound may induce a state of oxidative stress , and modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ingestion of food can reduce and delay peak plasma concentrations of indomethacin . Certain drugs, such as probenecid, can increase plasma concentrations of indomethacin, enhancing pain relief without increasing the incidence of side effects .

Biochemical Analysis

Biochemical Properties

NO-Indomethacin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain . Additionally, the nitric oxide component of this compound interacts with guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which has various protective effects on the gastrointestinal tract .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to inhibit the proliferation of cancer cells, such as pancreatic cancer cells, by inducing apoptosis and inhibiting cell migration . The compound also affects cell signaling pathways, including the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the inhibition of prostaglandin E2 (PGE2) production . These actions contribute to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . The nitric oxide component activates guanylate cyclase, increasing cGMP levels, which in turn modulates various cellular functions, including vasodilation and inhibition of platelet aggregation . Additionally, this compound can induce oxidative stress in cancer cells, leading to apoptosis and inhibition of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a degradation half-life that allows for sustained release of nitric oxide and prolonged anti-inflammatory effects . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and inhibiting cancer cell growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound can cause gastrointestinal irritation and renal toxicity, similar to traditional NSAIDs . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized through several pathways, including those involving cytochrome P450 enzymes (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The primary metabolic pathway involves the formation of O-desmethylindomethacin by CYP2C9, which is critical for the elimination of the compound . The nitric oxide component is released and further metabolized to nitrate and nitrite .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier and is distributed in the skin, plasma, and muscle . The nitric oxide component enhances the compound’s distribution by increasing blood flow and reducing platelet aggregation . The skin acts as a reservoir for the drug, allowing for sustained release and prolonged effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and guanylate cyclase . The nitric oxide component can diffuse into various cellular compartments, including the nucleus, where it modulates gene expression and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U46619 involves the preparation of prostaglandin endoperoxide analogs. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the stability and reactivity of the intermediates.

Industrial Production Methods: Industrial production of U46619 is generally carried out under controlled conditions to maintain the purity and efficacy of the compound. The process involves large-scale synthesis using optimized reaction conditions to achieve high yields. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: U46619 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in U46619.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

U46619 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of thromboxane A2 analogs.

Biology: Employed in research to understand platelet aggregation and smooth muscle contraction mechanisms.

Medicine: Investigated for its potential therapeutic applications in conditions related to thrombosis and vasoconstriction.

Industry: Utilized in the development of diagnostic tools for platelet function and related disorders.

Comparison with Similar Compounds

Thromboxane A2 (TXA2): U46619 mimics the effects of thromboxane A2 but is more stable.

Prostaglandin H2 (PGH2): U46619 is an analog of PGH2 with similar biological activities.

9,11-Methanoepoxy PGH2: Another analog with comparable properties to U46619.

Uniqueness: U46619 is unique due to its stability and potent activity as a thromboxane A2 receptor agonist. Unlike natural thromboxane A2, which is rapidly metabolized, U46619 remains stable and active for extended periods, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name |

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)